molecular formula C11H17NO2S B12690460 2-(4-Methylthiazol-5-yl)ethyl valerate CAS No. 94159-30-5

2-(4-Methylthiazol-5-yl)ethyl valerate

Cat. No.: B12690460
CAS No.: 94159-30-5
M. Wt: 227.33 g/mol
InChI Key: YCFURYOJKUTCOJ-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-5-yl)ethyl valerate is a chemical compound with the molecular formula C11H17NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate typically involves the reaction of 4-methylthiazole with ethyl valerate under specific conditions. One common method is the esterification reaction, where 4-methylthiazole is reacted with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-5-yl)ethyl valerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles. These products have distinct properties and applications in different fields.

Scientific Research Applications

2-(4-Methylthiazol-5-yl)ethyl valerate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl valerate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by influencing the nitric oxide (NO) signaling pathway. The compound can increase NO production, which in turn activates the cyclic guanosine monophosphate (cGMP) pathway, leading to various physiological effects. Additionally, it can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and reduce the expression of pro-inflammatory cytokines via the nuclear factor kappa B (NF-κB) signaling pathway .

Comparison with Similar Compounds

2-(4-Methylthiazol-5-yl)ethyl valerate can be compared with other thiazole derivatives, such as:

    2-(4-Methylthiazol-5-yl)ethyl butyrate: Similar in structure but with a different ester group, leading to variations in physical and chemical properties.

    4-Methylthiazole: The parent compound, which lacks the ester group and has different reactivity and applications.

    Thiazole: The core structure, which serves as a building block for various derivatives with diverse biological activities.

Properties

CAS No.

94159-30-5

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate

InChI

InChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3

InChI Key

YCFURYOJKUTCOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCC1=C(N=CS1)C

Origin of Product

United States

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